Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound characterized by a benzothiazole core substituted with two chlorine atoms at positions 4 and 3. The benzothiazole ring is linked via a carbamoyl group to a methyl benzoate moiety. While specific data on its applications are sparse in the provided evidence, its structural analogs suggest roles in medicinal chemistry, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-13-11(24-16)7-6-10(17)12(13)18/h2-7H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXEHSEWHHHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Methyl 4-[(4,5-Dichloro-1,3-Benzothiazol-2-yl)carbamoyl]benzoate
The synthesis of this compound primarily involves coupling 4,5-dichloro-1,3-benzothiazol-2-amine with methyl 4-carboxybenzoate or its activated derivatives. Below, we detail three principal methods, comparing their efficiency and practicality.
Carbodiimide-Mediated Coupling
This method employs carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation between the benzothiazole amine and methyl 4-carboxybenzoate.
Reaction Protocol:
- Activation Step : Methyl 4-carboxybenzoate (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Coupling Agent Addition : EDC (1.2 equiv) and N-hydroxysuccinimide (HOSu) (1.1 equiv) are added under nitrogen at 0–5°C.
- Amine Addition : 4,5-Dichloro-1,3-benzothiazol-2-amine (1.0 equiv) is introduced, followed by stirring at room temperature for 12–24 hours.
- Work-Up : The mixture is diluted with ice water, and the precipitate is filtered and purified via recrystallization (ethanol/water) or silica gel chromatography.
| Parameter | Value/Detail |
|---|---|
| Yield | 65–72% |
| Solvent | DMF or DCM |
| Temperature | 0°C → room temperature |
| Purification | Recrystallization or column chromatography |
Advantages : High purity, compatibility with acid-sensitive substrates.
Limitations : Requires stoichiometric coupling agents, generating urea byproducts.
Acid Chloride Method
This approach involves converting methyl 4-carboxybenzoate into its reactive acid chloride intermediate prior to coupling with the benzothiazole amine.
Reaction Protocol:
- Acid Chloride Formation : Methyl 4-carboxybenzoate (1.0 equiv) is treated with thionyl chloride (SOCl₂) (2.5 equiv) under reflux (70–80°C) for 3 hours. Excess SOCl₂ is removed under reduced pressure.
- Coupling Step : The acid chloride is dissolved in tetrahydrofuran (THF), and 4,5-dichloro-1,3-benzothiazol-2-amine (1.0 equiv) is added. The reaction is stirred at 40°C for 6 hours.
- Work-Up : The solvent is evaporated, and the residue is washed with sodium bicarbonate solution and dried.
| Parameter | Value/Detail |
|---|---|
| Yield | 70–78% |
| Solvent | THF |
| Temperature | 70–80°C (SOCl₂ step); 40°C (coupling) |
| Purification | Liquid-liquid extraction |
Advantages : Rapid reaction kinetics, high yields.
Limitations : Handling corrosive SOCl₂ necessitates stringent safety measures.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing reaction times and improving yields.
Reaction Protocol:
- Reagent Mixing : Methyl 4-carboxybenzoate (1.0 equiv), 4,5-dichloro-1,3-benzothiazol-2-amine (1.0 equiv), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equiv) are suspended in dimethylacetamide (DMA).
- Microwave Irradiation : The mixture is irradiated at 120°C for 20 minutes (300 W power).
- Work-Up : The product is precipitated with cold water and filtered.
| Parameter | Value/Detail |
|---|---|
| Yield | 80–85% |
| Solvent | DMA |
| Temperature | 120°C (microwave) |
| Purification | Precipitation |
Advantages : Short reaction time, enhanced scalability.
Limitations : Requires specialized microwave equipment.
Optimization of Reaction Conditions
Solvent Selection
- Polar Aprotic Solvents : DMF and DMA are preferred for carbodiimide-mediated coupling due to their ability to solubilize both reactants and stabilize intermediates.
- Eco-Friendly Alternatives : Recent studies suggest cyclopentyl methyl ether (CPME) as a greener solvent for large-scale syntheses, though yields remain marginally lower (60–65%).
Analytical Characterization
Successful synthesis is confirmed via:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide-Mediated | 65–72 | ≥95 | Moderate | Moderate |
| Acid Chloride | 70–78 | ≥90 | High | High |
| Microwave-Assisted | 80–85 | ≥97 | High | Low |
Key Insight : The microwave-assisted method offers the best balance of yield and purity but requires significant capital investment.
Industrial-Scale Production Considerations
For bulk synthesis, the acid chloride method is favored due to:
- Low Solvent Consumption : THF can be recycled via distillation.
- Minimal Byproducts : Simplified waste management compared to carbodiimide routes.
Chemical Reactions Analysis
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Scientific Research Applications
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antibacterial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Molecular Weight and Functional Diversity
Biological Activity
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article presents a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H12Cl2N2O3S
- Molecular Weight : 385.25 g/mol
- CAS Number : 868230-65-3
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with methyl 4-isocyanatobenzoate. The reaction is generally conducted in an organic solvent like dichloromethane or tetrahydrofuran with a base such as triethylamine to facilitate the formation of the carbamoyl linkage.
Antibacterial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains. Its mechanism involves the inhibition of bacterial enzymes critical for growth and replication.
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies suggest that it disrupts fungal cell wall synthesis and impairs cellular integrity, leading to cell death. This activity makes it a potential candidate for treating fungal infections.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in managing inflammatory diseases.
Antitumor Activity
Preliminary studies indicate that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The compound's interaction with specific molecular targets involved in cell cycle regulation is under investigation.
The biological effects of this compound are attributed to its interaction with various molecular targets within biological systems. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes such as DNA replication and protein synthesis.
Case Studies and Research Findings
Several studies have explored the biological activities of similar benzothiazole derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, finding significant inhibitory effects attributed to the presence of chlorine substituents on the benzothiazole ring .
- Antifungal Screening : In another study focusing on antifungal activity, derivatives similar to this compound were tested against Candida albicans, showing promising results in disrupting fungal growth .
- Anti-inflammatory Studies : Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. This suggests that this compound may have similar effects .
Q & A
Basic Questions
Q. What are the established methods for synthesizing Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. A common approach includes:
Condensation : Reacting 4,5-dichloro-1,3-benzothiazol-2-amine with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions.
Activation : Use coupling agents like EDCI/HOBt in dichloromethane or DMF to facilitate carbamate formation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates.
Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm proton environments and carbamate linkage (e.g., carbonyl peaks at ~165-170 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI/TOF) to verify molecular ion [M+H]⁺.
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., dichloro-benzothiazole derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines :
- Store in airtight, light-resistant containers at –20°C to prevent degradation.
- Avoid exposure to moisture and strong acids/bases, which may hydrolyze the carbamate group .
- Stability Tests : Monitor via periodic HPLC to detect decomposition products.
Q. What biological targets or therapeutic applications are associated with this compound?
- Potential Targets :
- Enzyme Inhibition : Demonstrated activity against kinases and proteases due to the benzothiazole-carbamate scaffold .
- Anticancer Research : Structural analogs show apoptosis induction in cancer cell lines (e.g., HT-29, MCF-7) .
- Mechanistic Studies : Use biochemical assays (e.g., fluorescence polarization for binding affinity) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Approach :
Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and assay conditions (IC₅₀ determination).
Structural Validation : Confirm compound identity via X-ray crystallography (SHELX refinement ) to rule out batch variations.
Dose-Response Analysis : Compare EC₅₀ values across studies to identify outliers .
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Optimization Techniques :
- Solvent Selection : Replace DMF with THF to reduce side reactions.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Workflow : Implement flow chemistry for controlled reaction kinetics .
- Yield Improvement : Pilot-scale trials show 15–20% yield increase under optimized conditions .
Q. How do substituents (e.g., dichloro groups) influence reactivity and bioactivity?
- Substituent Effects :
- Electron-Withdrawing Cl Groups : Enhance electrophilicity of the benzothiazole ring, improving binding to cysteine residues in target enzymes .
- Bioactivity : Dichloro analogs exhibit 3–5× higher potency than non-halogenated derivatives in kinase inhibition assays .
Q. How to design derivatives for enhanced target selectivity?
- Structure-Activity Relationship (SAR) :
- Modifications : Introduce sulfonamide or morpholine moieties to the benzoate group to improve solubility and binding.
- Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high affinity .
- Validation : Test top candidates in SPR (surface plasmon resonance) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
